molecular formula C53H42N2O4 B3087470 2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene CAS No. 1174006-40-6

2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene

Cat. No.: B3087470
CAS No.: 1174006-40-6
M. Wt: 770.9 g/mol
InChI Key: BXSXNLBKCNVUGA-UHFFFAOYSA-N
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Description

2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene (CAS 1174006-40-6, hereafter referred to as 2,2'-MeO-Spiro-TPD) is a spirobifluorene-based hole-transporting material (HTM) used in perovskite solar cells (PSCs). Its molecular structure features a spirobifluorene core with two bis(4-methoxyphenyl)amino groups at the 2 and 2' positions (Figure 1). The compound has a molecular formula of C₅₃H₄₂N₂O₄, a molecular weight of 770.93 g/mol, and a melting point of 184–188°C . It exhibits a HOMO level of approximately -5.2 eV, aligning well with the valence band of perovskite absorbers for efficient hole extraction .

Properties

IUPAC Name

2-N,2-N,2-N',2-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H42N2O4/c1-56-41-23-13-35(14-24-41)54(36-15-25-42(57-2)26-16-36)39-21-31-47-45-9-5-7-11-49(45)53(51(47)33-39)50-12-8-6-10-46(50)48-32-22-40(34-52(48)53)55(37-17-27-43(58-3)28-18-37)38-19-29-44(59-4)30-20-38/h5-34H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSXNLBKCNVUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties for specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine-functionalized products .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Meo-Spiro-TPD is primarily used as a hole transport material (HTM) in OLEDs. Its thermally stable properties enhance the efficiency and longevity of these devices by facilitating effective charge transport. The spiro structure minimizes molecular vibrations, reducing energy loss during charge transfer, which is crucial for maintaining high performance in OLED applications .

Organic Photovoltaics (OPVs)

In OPVs, Meo-Spiro-TPD plays a vital role in improving the charge transport efficiency between the active layer and the electrode. The compound's ability to form stable layers contributes to the overall energy conversion efficiency of solar cells .

Charge Transport Materials

Meo-Spiro-TPD has been identified as an effective charge transport material due to its high hole mobility and stability under operational conditions. This property makes it suitable for use in various electronic devices beyond OLEDs and OPVs, including organic field-effect transistors (OFETs) and organic photodetectors .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating Meo-Spiro-TPD in OLED architectures significantly improved device performance metrics, including brightness and operational stability. The introduction of this compound allowed for a more efficient charge balance within the device, leading to enhanced light emission characteristics .

Case Study 2: Stability in OPV Applications

Research on OPVs using Meo-Spiro-TPD showed increased stability over extended periods when exposed to environmental factors such as humidity and temperature fluctuations. The compound's robust thermal properties contributed to maintaining performance levels compared to other HTMs .

Comparison of Hole Transport Materials

PropertyMeo-Spiro-TPDOther HTMs
Hole MobilityHighModerate to High
Thermal StabilityExcellentVaries
Efficiency in OLEDsVery HighModerate
Environmental StabilityHighVaries

Mechanism of Action

The mechanism of action of 2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene involves its ability to transport holes efficiently. The spirobifluorene core provides a rigid structure that facilitates charge transport, while the methoxyphenylamine groups enhance the compound’s electronic properties. This combination allows for efficient hole injection and transport in electronic devices .

Comparison with Similar Compounds

Table 1: Key Properties of 2,2'-MeO-Spiro-TPD vs. Spiro-OMeTAD

Property 2,2'-MeO-Spiro-TPD Spiro-OMeTAD
Substitution Positions 2, 2' 2, 2', 7, 7'
HOMO Level (eV) -5.2 -5.1
PCE (Undoped) 12.8% 9.7%–12.8%
Thermal Stability (°C) >180 ~150
Dopant Requirement No Yes (Li-TFSI, TBP)

Comparison with Other Triphenylamine-Based HTMs

NAP and BPV

4,4′-(naphthalene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (NAP) and (E)-4’,4’’-ethene-diyl)bis(N,N-bis(4-methoxyphenyl)-[1’,1’’-biphenyl]-4-amine) (BPV) are linear triphenylamine derivatives. Both achieve ~10% efficiency in carbon nanotube/Si heterojunctions but require dopants and exhibit lower stability than spirobifluorene-based HTMs .

Thiophene-Modified HTMs

Thiophene insertion in anthracene-based HTMs (e.g., X2) improves conductivity and moisture resistance. However, their efficiencies (~11%) remain below 2,2'-MeO-Spiro-TPD due to recombination losses .

Table 2: Comparison with Alternative HTMs

HTM PCE Stability Dopant Required
2,2'-MeO-Spiro-TPD 12.8% High No
NAP/BPV ~10% Moderate Yes
Thiophene-Modified X2 ~11% High (moisture-resistant) Yes

Research Findings and Implications

  • Stability Advantage : 2,2'-MeO-Spiro-TPD’s undoped configuration reduces ion migration, enhancing device longevity .
  • Limitations : Lower intrinsic hole mobility than Spiro-OMeTAD necessitates further molecular engineering to bridge the efficiency gap .

Biological Activity

2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene, commonly referred to as 2,2'-MeO-Spiro-TPD, is a small organic molecule with significant relevance in both organic electronics and potential biological applications. Its molecular formula is C53H42N2O4, with a molecular weight of approximately 770.93 g/mol. The compound is characterized by its unique spirobifluorene core and methoxyphenylamine substituents, which contribute to its electronic properties and stability, making it a promising candidate for various applications including hole transport materials in perovskite solar cells and organic light-emitting diodes (OLEDs) .

The biological activity of 2,2'-MeO-Spiro-TPD primarily stems from its interactions within electronic systems rather than direct biochemical pathways. However, research indicates potential antimicrobial and anticancer properties attributed to its structural features. The compound's ability to facilitate hole transport in electronic devices may also parallel mechanisms in biological systems where electron transfer plays a critical role.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to 2,2'-MeO-Spiro-TPD. For instance, the presence of methoxy groups in phenylamine derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Studies

  • Anticancer Activity : A study focused on phenylamine derivatives demonstrated that modifications similar to those found in 2,2'-MeO-Spiro-TPD led to significant reductions in viability for breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 µM for certain derivatives .
  • Antimicrobial Efficacy : In a comparative analysis of various phenolic compounds, derivatives exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with methoxy substitutions had enhanced antimicrobial activity compared to their unsubstituted counterparts .

Summary of Biological Activities

Activity Type Target Organisms/Cells IC50/EC50 Values Mechanism
AnticancerMCF-7 (Breast Cancer)~15 µMROS Generation
AntimicrobialStaphylococcus aureusVaries by derivativeMembrane Disruption

Research Findings

Research into the biological activities of 2,2'-MeO-Spiro-TPD and its analogs continues to grow. Investigations have primarily focused on:

  • Synthesis and Modifications : Various synthetic routes have been developed to create derivatives with enhanced biological activities.
  • Biological Assays : In vitro assays have been employed to evaluate cytotoxicity and antimicrobial efficacy.
  • Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms through which these compounds exert their biological effects.

Q & A

Q. What are the standard synthetic routes for 2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spiro-bifluorene, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Stille coupling and imitation reactions. A validated route begins with the preparation of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, followed by tin substitution (using tributyltin chloride) and subsequent Stille coupling with 1,2-bis(4-bromophenyl)ethane-1,2-dione. Final imitation with diamines yields the target compound . Purity optimization (>98%) is achieved via sublimation or HPLC purification .

Key Synthesis Steps:

Tin Substitution: React 4-bromo-N,N-bis(4-methoxyphenyl)aniline with tributyltin chloride.

Stille Coupling: Couple tin-substituted intermediates with dibrominated diketones.

Imitation: Use 1,2-diaminobenzidine or analogs to form the spiro-conjugated structure .

Q. How should researchers characterize the optical and thermal properties of this compound?

Methodological Answer:

  • UV-Vis/PL Spectroscopy: Measure absorption (λabs) and photoluminescence (λPL) in THF or CH2Cl2. Typical values: λabs = 306–386 nm, λPL = 428–442 nm .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., >330°C for 0.5% weight loss) .
  • Differential Scanning Calorimetry (DSC): Determine glass transition temperatures (Tg) for film-forming applications .

Q. Table 1: Optical and Thermal Properties

PropertyValue/PeakConditionsSource
λabs (UV-Vis)306 nm, 386 nmTHF
λPL428–442 nmTHF/CH2Cl2
TGA Stability>330°C (0.5% weight loss)N2 atmosphere

Advanced Research Questions

Q. How does the hole mobility of 2,2'-Bis[...]-spiro-bifluorene compare to spiro-OMeTAD, and what factors influence this in device integration?

Methodological Answer: This compound exhibits hole mobility ~4.98 × 10<sup>-4</sup> cm<sup>2</sup> V<sup>-1</sup> s<sup>-1</sup>, which is 2× higher than spiro-OMeTAD. Key factors for device integration:

  • Dopant Selection: Use Li-TFSI or cobalt complexes to enhance conductivity .
  • Energy Level Alignment: Ensure HOMO (-5.31 eV) aligns with perovskite layers (e.g., CH3NH3PbI3) for efficient charge extraction .
  • Film Morphology: Optimize spin-coating parameters (e.g., 2000–4000 rpm) to minimize pinholes .

Q. How can researchers resolve contradictions in reported molecular weights and spectroscopic data?

Data Contradiction Analysis: Discrepancies arise from structural variants (e.g., tetrakis vs. bis substitutions). For 2,2'-Bis[...]-spiro-bifluorene :

  • Correct Formula: C53H42N2O4 (MW = 770.91 g/mol) .
  • Common Errors: Confusion with 2,7-isomers (e.g., 2,7-Bis[...]-spiro-bifluorene, MW = 608.72 g/mol) or tetrakis derivatives (e.g., C81H68N4O8) .
    Resolution: Validate structures via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry .

Q. What strategies improve the environmental stability of devices using this HTM?

Methodological Answer:

  • Encapsulation: Use UV-curable resins or atomic-layer-deposited Al2O3 to block moisture .
  • Additive Engineering: Incorporate hydrophobic additives (e.g., tris(pentafluorophenyl)borane) to mitigate ion migration .
  • Accelerated Aging Tests: Monitor performance under 85°C/85% RH for 500+ hours to assess degradation pathways .

Experimental Design Considerations

Q. How to design experiments to evaluate charge recombination dynamics in HTM-perovskite interfaces?

Methodology:

  • Transient Absorption Spectroscopy (TAS): Quantify carrier lifetimes (τ) at interfaces .
  • Electrochemical Impedance Spectroscopy (EIS): Measure recombination resistance (Rrec) under illumination .
  • Doping Optimization: Titrate dopant concentrations (e.g., 0–50 mol% Li-TFSI) to balance conductivity and recombination .

Q. Table 2: Key Parameters for Device Optimization

ParameterOptimal RangeImpact on Performance
Li-TFSI Concentration20–30 mol%Enhances conductivity
Spin-Coating Speed3000–4000 rpmReduces pinhole density
Annealing Temperature100–120°CImproves crystallinity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene
Reactant of Route 2
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2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene

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